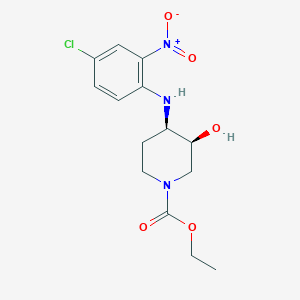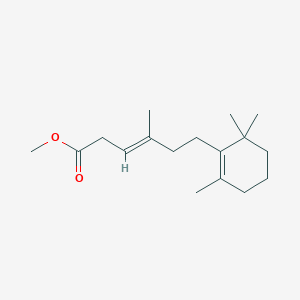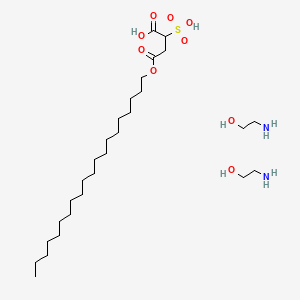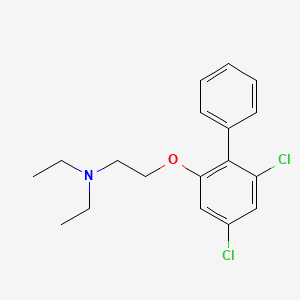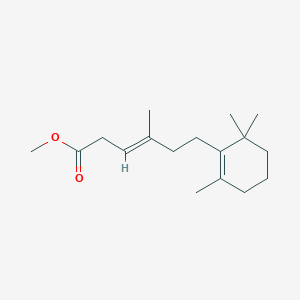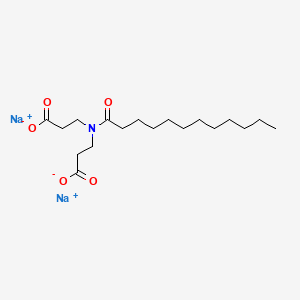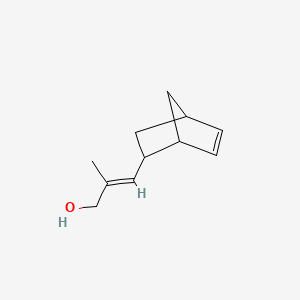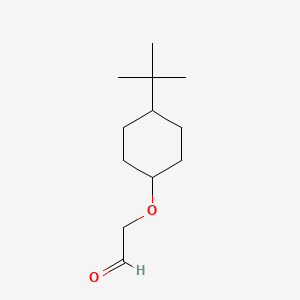
((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde: is an organic compound with the molecular formula C₁₂H₂₂O₂ It is characterized by the presence of a cyclohexyl ring substituted with a tert-butyl group and an oxyacetaldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde typically involves the reaction of 4-tert-butylcyclohexanol with an appropriate aldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the efficient separation and purification of the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions: ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxyacetaldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetic acid.
Reduction: Formation of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound may be used to study the effects of structural modifications on biological activity. It can serve as a model compound to investigate the interactions of similar molecules with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. The cyclohexyl and tert-butyl groups contribute to the compound’s hydrophobic interactions with lipid membranes and other hydrophobic environments .
Comparación Con Compuestos Similares
- Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate, trans-
- ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)ethanol
Comparison: ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde is unique due to the presence of both an oxyacetaldehyde group and a tert-butyl-substituted cyclohexyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it different from similar compounds that may lack one or more of these features .
Propiedades
Número CAS |
84930-11-0 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
2-(4-tert-butylcyclohexyl)oxyacetaldehyde |
InChI |
InChI=1S/C12H22O2/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h8,10-11H,4-7,9H2,1-3H3 |
Clave InChI |
ZTWFAACNANZDRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)OCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


